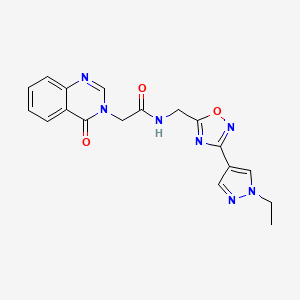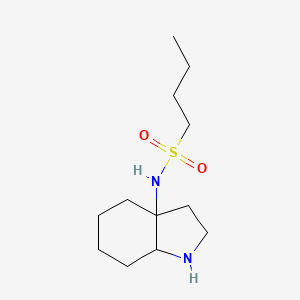![molecular formula C17H23N3O2 B2737351 2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone CAS No. 941479-31-8](/img/structure/B2737351.png)
2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone is a chemical compound with potential applications across several scientific fields. This compound features a benzo[d]imidazole ring fused with a piperidine group, allowing it to interact with biological systems in versatile ways. The compound is recognized for its complex structure and potential for creating targeted interactions in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Creating 2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone involves multi-step organic synthesis. The process typically begins with the formation of the benzo[d]imidazole ring, followed by the introduction of the hydroxyethyl side chain through electrophilic aromatic substitution. The final step involves the reaction of this intermediate with a 2-methylpiperidin-1-yl ethanone precursor in the presence of a suitable coupling agent, such as EDC or DCC, under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve batch or continuous flow processes. The key to industrial synthesis lies in optimizing the yield and purity of the final product, which can be achieved by fine-tuning the reaction conditions and employing effective purification methods such as recrystallization, column chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Typically involves the conversion of the hydroxyethyl group to a carbonyl group using oxidizing agents like PCC or KMnO₄.
Reduction: : Can reduce the carbonyl group back to the hydroxyethyl form using reducing agents such as NaBH₄ or LiAlH₄.
Substitution: : The hydroxyethyl group can be substituted by other functional groups through nucleophilic substitution reactions, facilitated by bases like NaOH.
Common Reagents and Conditions
Oxidizing Agents: : Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄)
Bases for Substitution: : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Depending on the reaction type, this compound can yield a range of products. Oxidation can lead to the formation of a ketone derivative, while reduction can revert it to the original hydroxyethyl form. Substitution reactions can result in various analogs with modified biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, acting as an intermediate in the production of advanced pharmaceutical agents.
Biology
Its interactions with biological macromolecules, such as enzymes and receptors, make it useful in studying biochemical pathways and understanding enzyme mechanisms.
Medicine
In medicine, the compound’s ability to selectively bind to specific biological targets allows it to serve as a lead compound in the development of new drugs, particularly those targeting neurological disorders or cancers.
Industry
Industrially, it can be used in the creation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action involves the compound binding to specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and Van der Waals forces. This interaction can modulate the activity of these targets, leading to various biological effects. The presence of the benzo[d]imidazole and piperidine rings enhances its ability to cross biological membranes and interact with intracellular proteins.
Vergleich Mit ähnlichen Verbindungen
2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone can be compared with other benzo[d]imidazole derivatives and piperidine-containing compounds.
Benzo[d]imidazole Derivatives: : Compounds like 2-(2-hydroxyethyl)-1H-benzo[d]imidazole show structural similarities but may lack the additional piperidine ring, affecting their biological activity.
Piperidine-containing Compounds: : Compounds like 1-(2-hydroxyethyl)piperidine share the piperidine moiety but differ in their benzo[d]imidazole structure, which influences their interaction with biological targets.
Conclusion
This compound stands out due to its complex structure, allowing diverse interactions in scientific research
Eigenschaften
IUPAC Name |
2-[2-(2-hydroxyethyl)benzimidazol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-6-4-5-10-19(13)17(22)12-20-15-8-3-2-7-14(15)18-16(20)9-11-21/h2-3,7-8,13,21H,4-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMMTKFFWDCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=CC=CC=C3N=C2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2737268.png)

![N-(3,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2737270.png)

![4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2737277.png)

![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2737281.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737282.png)

![3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2737285.png)

![2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid](/img/structure/B2737288.png)
![N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide](/img/structure/B2737289.png)

